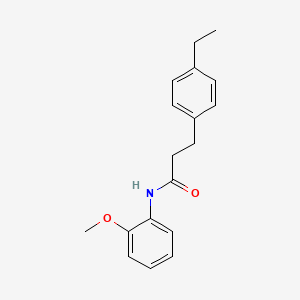

![molecular formula C11H18N4OS2 B4437466 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4437466.png)

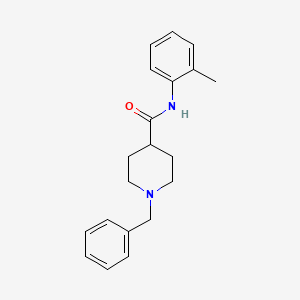

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide

Descripción general

Descripción

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is a useful research compound. Its molecular formula is C11H18N4OS2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 286.09220356 g/mol and the complexity rating of the compound is 286. The solubility of this chemical has been described as >43 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions in organisms that produce ammonia from urea . Urease plays a critical role in this process, and its inhibition disrupts the cycle, leading to a decrease in ammonia production .

Pharmacokinetics

This makes them capable of easily crossing through cell membranes .

Result of Action

The inhibition of urease by this compound leads to a decrease in the conversion of urea to ammonia . This can have various effects depending on the context. For example, in the context of a Helicobacter pylori infection, the decrease in ammonia production can inhibit the survival of the bacteria, as the conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of H. pylori .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s efficacy, as the conversion of urea to ammonia by urease increases the pH . Additionally, the presence of other substances, such as p-benzoquinone, can also influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that is crucial for the survival of certain bacteria such as Helicobacter pylori . The compound interacts with the active site of urease, forming stable complexes that inhibit the enzyme’s activity . This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as MCF-7 and RPE-1, the compound exhibits cytotoxic effects, reducing cell viability and inducing apoptosis . It influences cell signaling pathways by inhibiting key enzymes involved in cell proliferation and survival, leading to altered gene expression and disrupted cellular metabolism . Additionally, the compound’s impact on urease activity affects the pH balance within cells, further influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of urease, inhibiting its catalytic activity by blocking substrate access . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site . Additionally, the compound may interact with other enzymes and proteins involved in cellular signaling pathways, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against urease over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on cellular metabolism and enzyme activity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with urease and other enzymes . The compound’s inhibition of urease affects the urea cycle, leading to altered levels of ammonia and carbon dioxide in cells . Additionally, the compound may influence other metabolic pathways by interacting with enzymes involved in cellular signaling and metabolism, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, as well as the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with urease and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its inhibitory effects on target enzymes . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS2/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h8H,2-7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBSDUYKNMYXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CSC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49721883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)

![N-cyclohexyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4437394.png)

![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)

![N-(2-methoxyethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437453.png)

![1-benzyl-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4437463.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4437484.png)

![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B4437486.png)